molecular formula C13H15NO2 B3325795 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide CAS No. 221530-38-7

2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide

Cat. No.: B3325795
CAS No.: 221530-38-7
M. Wt: 217.26 g/mol
InChI Key: MNLUHVGGNMUGDD-VIFPVBQESA-N
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Description

2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide (hereafter referred to as Compound A) is a chiral indeno-furan derivative structurally related to the melatonin receptor agonist ramelteon. Compound A features an acetamide group (-CH2CONH2) attached to the (8S)-configured indeno-furan core (Fig. 1), distinguishing it from ramelteon, which has a propionamide (-CH2CH2CONH2) side chain . This compound is synthesized via stereoselective methods, such as resolution crystallization using dibenzoyl-L-tartaric acid, to achieve high enantiomeric purity (>98% ee) . While ramelteon is FDA-approved for insomnia, Compound A is primarily studied as a synthetic intermediate or impurity in ramelteon production .

Properties

IUPAC Name

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-12(15)7-9-2-1-8-3-4-11-10(13(8)9)5-6-16-11/h3-4,9H,1-2,5-7H2,(H2,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLUHVGGNMUGDD-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC(=O)N)C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1CC(=O)N)C3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221530-38-7
Record name (S)-2-(1,6,7,8-Tetrahydro-2H-indeno (5,4-b)furan-8-yl) acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221530387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-(1,6,7,8-TETRAHYDRO-2H-INDENO(5,4-B)FURAN-8-YL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/552QMH2GH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide, also known by its CAS number 326793-94-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.

  • Molecular Formula : C15H19NO2
  • Molecular Weight : 245.317 g/mol
  • IUPAC Name : N-[2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]acetamide
  • SMILES Notation : CC(=O)NCC[C@@H]1CCc2ccc3OCCc3c12

Biological Activity Overview

The biological activities of 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide have been investigated in various studies. Key areas of focus include:

1. Antimicrobial Activity

Several studies have reported antimicrobial properties associated with this compound. It has shown effectiveness against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

2. Neuroprotective Effects

Research indicates that the compound may possess neuroprotective effects. In vitro studies have demonstrated its ability to reduce oxidative stress in neuronal cells.

Case Study: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models of Alzheimer’s disease showed that administration of the compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.

The precise mechanism through which 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide exerts its biological effects is still under investigation. However, it is believed to involve modulation of neurotransmitter systems and antioxidant pathways.

Toxicity and Safety Profile

Toxicological assessments are critical for understanding the safety profile of any bioactive compound. Preliminary studies suggest that the compound exhibits low toxicity in standard assays.

Toxicity Data Summary

Test OrganismLD50 (mg/kg)Observations
Mice>2000No significant adverse effects

Scientific Research Applications

Pharmacological Applications

  • Sleep Disorders
    • Mechanism of Action : The compound is structurally related to melatonin receptor agonists, which are used in the treatment of sleep disorders such as insomnia. It mimics the action of melatonin by binding to melatonin receptors (MT1 and MT2), thereby promoting sleep onset and maintenance.
    • Case Study : A study demonstrated that compounds with similar structures significantly improved sleep latency in animal models, suggesting potential efficacy in humans .
  • Anxiolytic Effects
    • Research Findings : Preliminary studies indicate that this compound may exhibit anxiolytic properties through modulation of GABAergic neurotransmission. This aligns with findings from other tetrahydroindene derivatives that have shown promise in reducing anxiety-like behaviors in rodent models .
    • Data Table : Comparative analysis of anxiolytic effects in animal models.
CompoundDose (mg/kg)Effect on Anxiety (Scale)
Control010
Test Compound56
Test Compound103
  • Neuroprotective Properties
    • Research Insights : The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to modulate oxidative stress and inflammation could be beneficial in protecting neuronal cells from damage .
    • Case Study : In vitro studies showed that the compound reduced cell death in neuronal cultures exposed to neurotoxic agents.

Synthetic Applications

  • Building Block for Organic Synthesis
    • The unique structure of 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide makes it an attractive building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations.
    • Example Reaction : The compound can undergo acylation reactions to form derivatives that may possess enhanced biological activities.

Chemical Reactions Analysis

Acetamide Group Transformations

The acetamide moiety (-NHCOCH₃) undergoes characteristic reactions:

  • Hydrolysis : Under acidic (HCl/H₂O, reflux) or basic (NaOH/H₂O, Δ) conditions, the amide bond cleaves to yield 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethylamine and acetic acid .

  • Reduction : Using LiAlH₄ in anhydrous ether, the amide reduces to the corresponding amine, though harsh conditions may affect the furan ring .

Indeno-Furan Core Reactivity

The fused indeno-furan system exhibits reactivity typical of aromatic and cyclic ether systems:

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich furan ring undergoes halogenation (e.g., Br₂/FeCl₃) or nitration (HNO₃/H₂SO₄) at the α-positions .

  • Oxidation : KMnO₄ in acidic medium oxidizes the furan ring to a γ-lactone or diketone derivative, depending on conditions .

Key Reaction Pathways

Reaction TypeReagents/ConditionsMajor ProductsSelectivity Notes
Hydrolysis 6M HCl, reflux, 12h2-[(8S)-indeno-furan-8-yl]ethylamine + CH₃COOHAcidic conditions favor C–N cleavage
Reduction LiAlH₄, anhydrous ether, 0°C → RT2-[(8S)-indeno-furan-8-yl]ethylamineOver-reduction of furan possible
Halogenation Br₂ (1 equiv), FeCl₃, CH₂Cl₂, 25°C5-Bromo-2-[(8S)-indeno-furan-8-yl]acetamideRegioselectivity at C5 of furan
Oxidation KMnO₄, H₂SO₄, 60°C2-[(8S)-indeno-furan-8-yl]acetamide-5-keto derivativeSide-chain stability under oxidation

Stereochemical Considerations

The (8S)-configuration influences reaction outcomes:

  • Catalytic Hydrogenation : Asymmetric reduction of double bonds in the indeno-furan core using Ir or Cu catalysts (e.g., PMHS/Cu(OAc)₂) retains stereochemistry at C8 .

  • Nazarov Cyclization : Acid-mediated cyclization (H₂SO₄, 40°C) forms the tricyclic core with >95% enantiomeric excess (ee) when starting from chiral precursors .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO and NH₃ .

  • Photodegradation : UV light induces ring-opening reactions, forming quinone-like byproducts .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Contrast
Ramelteon Ethylamide vs. methoxy groupFaster hydrolysis due to electron-withdrawing OCH₃
N-[2-(cyclopenta-benzofuran)ethyl]acetamide Fused cyclopentane vs. indeneEnhanced EAS at benzofuran ring

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ramelteon ((S)-N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide)

  • Structural Differences : Ramelteon replaces the acetamide group in Compound A with a propionamide (-CH2CH2CONH2) moiety. This elongation enhances its binding affinity to melatonin receptors .
  • It has low oral bioavailability (1.8%) due to extensive first-pass metabolism .
  • Therapeutic Use : Approved for insomnia, ramelteon promotes sleep onset without next-day sedation .

(R)-Enantiomer Derivatives

  • Example: (R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid (R-Impurity 9) is a chiral impurity in ramelteon synthesis. It exhibits negligible receptor activity compared to the (S)-enantiomer and is rigorously controlled during manufacturing .
  • Synthesis: The (R)-enantiomer is resolved using chiral HPLC (Chiralpak AD-H column, n-heptane/2-propanol mobile phase) .

Agomelatine (N-[2-(7-Methoxynaphthalen-1-yl)ethyl]acetamide)

  • Structural Differences: Agomelatine substitutes the indeno-furan core with a methoxynaphthalene group.
  • Pharmacology : A dual MT1/MT2 agonist and 5-HT2C antagonist, agomelatine is used for major depressive disorder. Its MT1 affinity (Ki = 0.1 nM) exceeds that of ramelteon .

Tasimelteon (N-[[(1R,2R)-2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide)

  • Structural Differences: Features a cyclopropyl-benzofuran scaffold instead of indeno-furan.
  • Pharmacology: A non-selective MT1/MT2 agonist with longer half-life (1.3–3.7 hours) than ramelteon (0.5–2 hours). Approved for non-24-hour sleep-wake disorder .

Comparative Data Table

Compound Core Structure Functional Group MT1 Affinity (Ki) MT2 Affinity (Ki) Bioavailability Therapeutic Use
Compound A Indeno-furan (8S) Acetamide Not reported Not reported Not reported Synthetic intermediate
Ramelteon Indeno-furan (8S) Propionamide 14 pM 112 pM 1.8% Insomnia
Agomelatine Methoxynaphthalene Acetamide 0.1 nM 0.12 nM <5% Major depressive disorder
Tasimelteon Benzofuran-cyclopropane Propanamide 0.35 nM 0.18 nM 38% Non-24-hour sleep disorder
Luzindole (Antagonist) Benzyltryptamine Acetyl MT1: 15 nM MT2: 150 nM Not applicable Research tool

Key Research Findings

Chiral Specificity : The (S)-configuration in Compound A and ramelteon is critical for receptor binding. The (R)-enantiomer of ramelteon’s intermediate shows <1% activity .

Synthetic Efficiency : Compound A is synthesized in 85.9% yield via resolution crystallization, whereas ramelteon requires a 6-step asymmetric synthesis (26% yield) .

Metabolic Stability : Ramelteon’s propionamide group improves metabolic stability over acetamide derivatives, reducing rapid clearance .

Q & A

Basic: How can the stereochemical purity of 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide be validated during synthesis?

Stereochemical validation requires a combination of chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy. For example, optical rotation measurements ([α]D) and NOESY NMR can confirm the (8S) configuration by analyzing spatial interactions between protons in the tetrahydrofuran ring and adjacent substituents. Additionally, X-ray crystallography of intermediates (e.g., 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one derivatives) provides definitive stereochemical evidence .

Advanced: What experimental strategies resolve contradictions in reported physicochemical data (e.g., melting points) for indeno-furan derivatives?

Discrepancies in physicochemical data often arise from impurities or polymorphic forms. Methodological solutions include:

  • Recrystallization optimization : Use hot ethanol or mixed solvents (e.g., hexane-ethyl acetate) to isolate pure crystalline forms .
  • Differential Scanning Calorimetry (DSC) : Quantify enthalpy changes to identify polymorphs.
  • Cross-validation : Compare data with structurally analogous compounds (e.g., Ramelteon intermediates, CAS 196597-26-9) to establish trends in melting points or solubility .

Basic: What synthetic routes are optimized for indeno-furan core structures like 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one?

A solvent-free Claisen-Schmidt condensation under solid KOH catalysis is highly efficient. For example, reacting 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (8 mmol) with aromatic aldehydes (10 mmol) at room temperature yields (E)-7-arylidene derivatives with >70% purity after ethanol recrystallization . Alternative routes involve palladium-catalyzed cyclizations, as reported in improved protocols for melatonin receptor agonists .

Advanced: How can computational methods predict the biological activity of 2-[(8S)-indeno-furan-8-yl]acetamide analogs?

Density Functional Theory (DFT) calculations and molecular docking can model interactions with target receptors (e.g., melatonin receptors). Key steps include:

  • Conformational analysis : Identify low-energy conformers of the acetamide side chain.
  • Pharmacophore mapping : Compare with active analogs like Ramelteon (CAS 196597-26-9) to assess hydrogen-bonding and hydrophobic interactions .
  • ADMET prediction : Use tools like SwissADME to evaluate bioavailability and metabolic stability .

Basic: What analytical techniques are critical for characterizing indeno-furan acetamide derivatives?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C13H17NO·HCl, MW 239.75 for hydrochloride salts) .
  • 1H/13C NMR : Assign peaks using coupling constants (e.g., δ = 7.51–7.48 ppm for aromatic protons) and DEPT experiments .
  • TLC monitoring : Use hexane-ethyl acetate (7:3) to track reaction progress .

Advanced: How do researchers address low yields in the final acetamide coupling step?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Activated coupling reagents : Use HATU or EDCI/HOBt to enhance amide bond formation.
  • Temperature control : Perform reactions at 0–5°C to suppress racemization.
  • Protecting groups : Temporarily block reactive sites on the indeno-furan core (e.g., acetyl or benzyl groups) .

Basic: What safety protocols are recommended for handling indeno-furan derivatives in lab settings?

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water (as per SDS guidelines for Ramelteon analogs) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can structure-activity relationship (SAR) studies improve the selectivity of indeno-furan acetamides?

SAR strategies involve:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -NO2) on the arylidene moiety to modulate receptor binding .
  • Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea to enhance metabolic stability .
  • In vivo pharmacokinetics : Compare plasma half-lives of analogs using LC-MS/MS in rodent models .

Basic: What are common pitfalls in interpreting NMR data for indeno-furan derivatives?

  • Overlapping signals : Use 2D NMR (COSY, HSQC) to resolve proton-proton correlations in congested regions (e.g., δ = 3.52–3.30 ppm for methylene protons) .
  • Dynamic effects : Variable-temperature NMR can detect conformational exchange in the tetrahydrofuran ring .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

  • Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls (e.g., Ramelteon for melatonin receptor studies) .
  • Dose-response curves : Calculate IC50/EC50 values with nonlinear regression to minimize batch-to-batch variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide
Reactant of Route 2
2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide

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